Product packaging for Metampicillin sodium(Cat. No.:CAS No. 6489-61-8)

Metampicillin sodium

Cat. No.: B1264900
CAS No.: 6489-61-8
M. Wt: 383.4 g/mol
InChI Key: CRTBAVDGJWEWNJ-GKANRWTBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Significance as a β-Lactam Antimicrobial Agent

Metampicillin (B1676330) sodium is classified as a β-lactam antibiotic, a broad class of antimicrobials that includes penicillins, cephalosporins, carbapenems, and monobactams. drugbank.comwikipedia.org The defining feature of these compounds is the β-lactam ring, a four-membered cyclic amide. mdpi.com Metampicillin belongs to the penicillin subgroup and is specifically categorized as a penicillin with an extended spectrum. nih.gov Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs). ncats.ioontosight.ai This interaction disrupts the structural integrity of the bacterial cell wall, ultimately leading to cell death. ontosight.ai

Metampicillin is a prodrug of ampicillin (B1664943), meaning it is an inactive compound that is converted to the active form, ampicillin, within the body. guidetopharmacology.orgnih.gov This conversion occurs through hydrolysis, particularly in the acidic environment of the stomach. nih.govdrugbank.comwikipedia.org The significance of metampicillin lies in its reported ability to be absorbed to a greater extent than ampicillin, potentially leading to higher concentrations of the active drug in the blood and bile after parenteral administration. ncats.io

Table 1: Classification of Metampicillin Sodium

CategoryClassification
Therapeutic Class Anti-Bacterial Agents nih.gov
Chemical Class β-Lactam Antibacterials, Penicillins nih.govdrugbank.com
Spectrum Penicillins with extended spectrum nih.gov
Prodrug Status Prodrug of Ampicillin guidetopharmacology.orgnih.gov

Historical Context of its Chemical Conception and Research Utility

Metampicillin was developed through the chemical modification of ampicillin. It is synthesized by the reaction of ampicillin with formaldehyde (B43269). nih.govnih.govdrugbank.comwikipedia.orgresearchgate.net This modification was part of a broader effort in pharmaceutical chemistry to create improved versions of existing antibiotics. chemicalbook.com The primary goal was to enhance the pharmacokinetic properties of ampicillin, such as absorption. chemicalbook.com

Initial research suggested that metampicillin offered advantages over ampicillin, including better absorption and higher concentrations in bile, making it potentially suitable for treating biliary tract infections when administered parenterally. ncats.ioresearchgate.net However, further studies revealed complexities. For instance, when administered orally, metampicillin was not detected in the bloodstream, with only ampicillin being present. ncats.ioresearchgate.net The serum concentrations of ampicillin after oral metampicillin were found to be somewhat lower than those achieved with equivalent doses of ampicillin. ncats.io In contrast, intramuscular administration resulted in the presence of both metampicillin and ampicillin in the blood. ncats.io

A significant area of research has been the determination of metampicillin's precise chemical structure. For a long time, its structure was a point of contention. nih.govresearchgate.net Recent NMR studies have provided clarity, revealing that metampicillin exists as a cyclic aminal in its solid form. researchgate.netncl.ac.uk In solution, particularly with excess formaldehyde, it can form another product with an additional exocyclic hemiaminal group. researchgate.netncl.ac.uk These findings are crucial for understanding its stability and reactivity.

Table 2: Key Research Findings on Metampicillin

Research AreaFinding
Structure Identified as a cyclic aminal formed from ampicillin and formaldehyde. researchgate.netncl.ac.uk
Hydrolysis Rapidly hydrolyzes to ampicillin in acidic conditions (e.g., stomach). nih.govwikipedia.orgkoreascience.kr The half-life at physiological pH (7.0) and temperature (37°C) is approximately 41.5 minutes. koreascience.kr
In Vitro Activity Shows a similar spectrum and level of activity to ampicillin against bacteria, but its activity is markedly reduced by human serum. ncats.ioresearchgate.net
Bioavailability After oral administration, only ampicillin is detected in blood and urine. ncats.ioresearchgate.net Intramuscular administration results in both metampicillin and ampicillin in the blood. ncats.io

Scope and Research Imperatives for this compound Studies

Contemporary research on this compound is driven by several key imperatives. A primary focus is to fully elucidate the relationship between its chemical structure, stability, and biological activity. researchgate.net Understanding the dynamics of its hydrolysis to ampicillin under various physiological conditions remains a critical area of investigation. koreascience.kr

The differential behavior of metampicillin following oral versus parenteral administration warrants further exploration to optimize its therapeutic potential. ncats.io The observation of high biliary concentrations after parenteral injection suggests a specific transport mechanism that could be exploited for targeted drug delivery. nih.govresearchgate.net

Furthermore, the chemical biology of formaldehyde's interaction with ampicillin to form metampicillin provides a model for studying how reactive small molecules can modify the properties of drugs. nih.govresearchgate.net This has broader implications for the design of prodrugs and understanding potential in vivo modifications of pharmaceuticals. frontiersin.org The stability of the cyclic aminal structure of metampicillin compared to other potential adducts opens avenues for designing more stable and effective prodrugs. researchgate.net

Future research will likely focus on:

Investigating the specific transporters involved in the biliary excretion of metampicillin.

Exploring the potential for creating other targeted antibiotic prodrugs based on the cyclic aminal chemistry of metampicillin.

Conducting detailed studies on the stability of metampicillin in various biological fluids and tissues to better predict its in vivo fate. scirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N3NaO4S B1264900 Metampicillin sodium CAS No. 6489-61-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6489-61-8

Molecular Formula

C17H18N3NaO4S

Molecular Weight

383.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H19N3O4S.Na/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9;/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24);/q;+1/p-1/t10-,11-,12+,15-;/m1./s1

InChI Key

CRTBAVDGJWEWNJ-GKANRWTBSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+]

Other CAS No.

6489-61-8

Pictograms

Irritant; Health Hazard

Synonyms

6-(2-methyleneamino-2-phenylacetamido)penicillanic acid
Magnipen
Metakes
metampicillin
metampicillin sodium
methampicillin
methampicillin, calcium salt (2:1), (2S-(2alpha,5alpha,6beta(S*)))-isomer
methampicillin, monosodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
methampicillin, sodium salt
Serfabiotic
Suvipen

Origin of Product

United States

Synthesis Pathways and Chemical Transformations of Metampicillin Sodium

Formaldehyde-Mediated Synthesis from Ampicillin (B1664943)

The core production method for metampicillin (B1676330) involves a reaction between ampicillin and formaldehyde (B43269). nih.gov This process transforms the primary amino group of the ampicillin side chain, leading to the formation of a new chemical entity. Recent research has clarified that the resulting structure is a cyclic aminal, a finding that has superseded previously proposed structures. researchgate.netnih.gov

Reaction Stoichiometry and Conditions

The synthesis of metampicillin from ampicillin sodium is conducted in an aqueous medium. One documented laboratory-scale procedure involves reacting the ampicillin sodium salt with a 10-fold molar excess of aqueous formaldehyde. nih.gov The reaction proceeds at room temperature for approximately two hours to ensure completion. nih.gov

For preparative purposes, the reaction can be carried out under specific conditions to optimize yield and purity. The following table outlines a set of reported reaction parameters.

ParameterValue/Condition
Starting Material Ampicillin Sodium Salt
Reagent Aqueous Formaldehyde
Molar Ratio 10-fold excess of Formaldehyde
Temperature Room Temperature
Reaction Time 2 hours
A summary of typical laboratory conditions for the synthesis of Metampicillin. nih.gov

Following the reaction, purification is typically achieved using techniques such as reversed-phase high-performance liquid chromatography (HPLC). nih.gov

Characterization of Intermediates and By-products

The reaction between ampicillin and formaldehyde is not entirely straightforward and can lead to multiple products depending on the conditions. While the stable, isolable product is the cyclic aminal (referred to as compound 2 in relevant literature), another significant species is observed in solution, particularly when an excess of formaldehyde is present. researchgate.netnih.gov This species has been identified as a product featuring an additional exocyclic hemiaminal group formed by a subsequent reaction with the cyclic aminal nitrogen (compound 3 ). researchgate.netnih.gov This hemiaminal is less stable and has not been isolated in solid form. nih.govresearchgate.net

Under certain conditions, such as prolonged reaction times in an acidic environment (e.g., at 100°C), a different by-product can be formed: 3-phenyl-6-ethyl-pyrazin-2-one (compound 6 ). researchgate.netnih.govresearchgate.net However, under the standard synthesis conditions for metampicillin, this pyrazinone is not observed. nih.gov

Structural Elucidation of Metampicillin: Cyclic Aminal Formation

For a considerable time, the precise chemical structure of metampicillin was not definitively established. Recent comprehensive studies utilizing modern analytical techniques have provided conclusive evidence, identifying it as a cyclic aminal derivative of ampicillin. researchgate.netnih.govox.ac.uk

NMR Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy has been the pivotal tool in confirming the structure of metampicillin. researchgate.net High-resolution 1H NMR and 2D NMR experiments conducted in aqueous solutions (D₂O) allowed for the unambiguous assignment of the cyclic aminal structure. researchgate.netresearchgate.net These studies definitively showed that the reaction of ampicillin with formaldehyde results in the formation of a new ring structure derived from the formaldehyde molecule, rather than the previously postulated simple imine or hemiaminal structures. researchgate.netnih.govresearchgate.net The cyclic aminal is stable enough to be purified and isolated. nih.gov

Identification of Co-existing Hemiaminal Products in Solution

NMR time-course experiments have revealed the complexity of the reaction in solution. When ampicillin is reacted with an excess of formaldehyde, NMR spectra show the initial formation of the primary cyclic aminal product. researchgate.net Concurrently, a second product begins to appear, which has been identified as a derivative containing an additional exocyclic hemiaminal group attached to the cyclic aminal nitrogen. researchgate.netnih.govox.ac.uk The relative concentration of this hemiaminal product increases with higher concentrations of formaldehyde. researchgate.netresearchgate.net This demonstrates a dynamic equilibrium in solution where the cyclic aminal can react further with available formaldehyde. researchgate.net

Formaldehyde Scavenger Effects on Cyclic Aminal Stability

To probe the relative stability of the different species in solution, experiments using a formaldehyde scavenger, 1,3-cyclohexanedione, were conducted. researchgate.netnih.govox.ac.uk When this scavenger was introduced to a solution containing both the cyclic aminal and the exocyclic hemiaminal products, it readily removed the exocyclic hemiaminal group. researchgate.netox.ac.uk In contrast, the methylene (B1212753) group integral to the cyclic aminal structure exhibited much greater stability and was not removed by the scavenger. researchgate.netox.ac.uk This differential stability confirms that the exocyclic hemiaminal is a more labile adduct, while the cyclic aminal represents the stable, core structure of metampicillin. researchgate.net

Comparative Chemical Reactivity with Related β-Lactams

The chemical reactivity of Metampicillin sodium is intrinsically linked to its identity as a prodrug of ampicillin and its classification within the broader β-lactam group of antibiotics. Its behavior is best understood by comparing it to its parent compound, ampicillin, other ampicillin prodrugs, and related β-lactam structures. The defining characteristics of its reactivity include its hydrolytic stability under various conditions and its interaction with enzymes like β-lactamases.

Metampicillin is synthesized through the reaction of ampicillin with formaldehyde. wikipedia.orgdrugbank.comnih.gov This process results in a molecule, recently identified through NMR studies as a cyclic aminal, which is designed to revert to the active ampicillin form within the body. nih.govresearchgate.net The primary chemical transformation of metampicillin is this hydrolysis, which is highly sensitive to the chemical environment, particularly pH. wikipedia.orgdrugbank.comwikidoc.org

Hydrolytic Stability and Transformation

A key differentiator for Metampicillin compared to ampicillin is its stability profile in different media. Metampicillin readily hydrolyzes in aqueous solutions to yield ampicillin. wikipedia.orgdrugbank.comncats.io This hydrolysis is particularly rapid under acidic conditions, such as those found in the stomach. wikipedia.orgdrugbank.comcapes.gov.brkarger.com In neutral or less acidic environments, the rate of hydrolysis is significantly slower, and in human serum, the transformation to ampicillin is reported to be incomplete. wikipedia.orgcapes.gov.brkarger.com This suggests that Metampicillin possesses greater stability in serum compared to simple aqueous or acidic solutions. researchgate.netchemicalbook.com

Ampicillin itself demonstrates pH-dependent stability, being susceptible to degradation at pH levels outside the optimal range of approximately 7.0. However, its degradation pathway does not involve the release of formaldehyde. The enhanced stability of Metampicillin in certain physiological environments, followed by its conversion to ampicillin, is central to its design.

CompoundConditionComparative Reactivity and Stability
Metampicillin Acidic (e.g., gastric fluid)Rapid hydrolysis to form ampicillin and formaldehyde. wikipedia.orgdrugbank.comcapes.gov.brkarger.com
Neutral Aqueous SolutionHydrolysis is less rapid compared to acidic conditions. wikipedia.orgcapes.gov.br
Human SerumHydrolysis is incomplete; reported to be more stable than in aqueous acid. researchgate.netcapes.gov.brkarger.comchemicalbook.com
Ampicillin Acidic SolutionSusceptible to degradation. nih.gov
Neutral Solution (pH ~7)Relatively stable, but stability decreases at higher pH.
Human SerumSubject to normal clearance and degradation pathways.

Reactivity with β-Lactamases

The susceptibility of β-lactam antibiotics to bacterial β-lactamase enzymes is a critical aspect of their chemical reactivity and clinical efficacy. Ampicillin is known to be inactivated by these enzymes. Some research indicates that metampicillin exhibits a notable degree of stability against bacterial penicillinase. ncats.io However, other in vitro studies have found that both metampicillin and ampicillin are inactive against bacterial strains that produce penicillinase. ncats.iocapes.gov.brkarger.com This suggests that while Metampicillin may have slightly enhanced stability, it is generally not sufficient to overcome this common resistance mechanism. The core β-lactam ring, which is the functional moiety for antibacterial action, remains the target for β-lactamase-catalyzed hydrolysis once Metampicillin has converted to ampicillin. wikipedia.orgmdpi.com

Comparison with Other Ampicillin Prodrugs

To improve upon ampicillin's properties, other prodrugs have been developed, which differ from Metampicillin in their chemical linkage and mechanism of activation. Compounds like Pivampicillin, Bacampicillin, and Talampicillin are esters of ampicillin. chemicalbook.com Their chemical transformation back to ampicillin is primarily an enzymatic process, catalyzed by esterases present in the intestinal wall and serum. chemicalbook.com

In contrast, Metampicillin is a cyclic aminal whose hydrolysis is a chemical, acid-catalyzed reaction rather than a primarily enzymatic one. nih.govresearchgate.net This fundamental difference in the chemical transformation pathway distinguishes Metampicillin from its fellow ampicillin prodrugs.

ProdrugChemical LinkagePrimary Hydrolysis Mechanism
Metampicillin Cyclic Aminal (from formaldehyde) nih.govresearchgate.netChemical (primarily acid-catalyzed) hydrolysis. wikipedia.orgdrugbank.com
Pivampicillin Ester (Pivaloyloxymethyl ester)Enzymatic hydrolysis by tissue and serum esterases. chemicalbook.com
Bacampicillin Ester (Ethoxycarbonyloxyethyl ester)Enzymatic hydrolysis by tissue and serum esterases. chemicalbook.com
Talampicillin Ester (Thiazolide carboxylic ester)Enzymatic hydrolysis by tissue and serum esterases. chemicalbook.com

Ultimately, the reactivity of Metampicillin is a tale of two states. In its prodrug form, its reactivity is dominated by the stability of the formaldehyde-derived cyclic aminal structure. Upon hydrolysis, it releases ampicillin, whose reactivity is then dictated by the strained β-lactam ring common to all penicillins, making it a target for both bacterial penicillin-binding proteins (the basis of its therapeutic action) and bacterial β-lactamases (a key resistance pathway). wikipedia.orgnih.gov

Biochemical and Molecular Mechanisms of Antimicrobial Action

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mechanism of action for metampicillin (B1676330), via its active form ampicillin (B1664943), is the inhibition of bacterial cell wall biosynthesis. researchgate.netresearchgate.net The bacterial cell wall is crucial for maintaining cellular shape and protecting the bacterium from osmotic lysis. ucsd.edu Its structural integrity relies on peptidoglycan, a polymer consisting of sugar chains cross-linked by short peptides. ucsd.edu

Ampicillin specifically targets the final stage of peptidoglycan synthesis—the transpeptidation step. oup.com It acts as a competitive inhibitor of transpeptidase enzymes, which are also known as penicillin-binding proteins (PBPs). oup.comnih.gov By binding to the active site of these enzymes, ampicillin blocks their catalytic activity. This prevents the formation of the peptide cross-links that provide the peptidoglycan meshwork with its strength and rigidity. The resulting cell wall is defective and structurally compromised, rendering the bacterium unable to withstand its internal turgor pressure, which ultimately leads to cell lysis and death. researchgate.netucsd.edu

Interaction Dynamics with Penicillin-Binding Proteins (PBPs)

The interaction between ampicillin and penicillin-binding proteins is the central event in its molecular mechanism of action. PBPs are membrane-associated enzymes essential for the synthesis and remodeling of the bacterial cell wall. nih.gov The dynamics of this interaction, including binding specificity and subsequent conformational changes, determine the antibiotic's efficacy and spectrum of activity.

Ampicillin, like other β-lactam antibiotics, does not bind to all PBPs with equal affinity. Its effectiveness against a particular bacterium is often correlated with its ability to bind to and inhibit specific, essential PBPs within that organism. nih.gov The concentration of the antibiotic required to inhibit 50% of PBP activity (IC50) is a key measure of this binding affinity.

Studies have shown that ampicillin exhibits selective affinity for different PBPs depending on the bacterial species. For instance, in Chlamydia trachomatis, ampicillin demonstrates a lower affinity for PBP3 compared to PBP1 and PBP2. nih.gov In contrast, some reports indicate that in Escherichia coli, ampicillin has a lower IC50 for PBP2 and PBP3 than for PBP4. nih.gov In Enterococcus faecalis, the IC50 of ampicillin for PBP2B has been measured at approximately 3-4 µg/mL. asm.org This specificity is critical, as the essentiality of PBPs varies; for example, PBP1 is considered essential for the division and survival of C. trachomatis. nih.gov Resistance can emerge through mutations that decrease the binding affinity of these target PBPs, as seen in amoxicillin-resistant Helicobacter pylori where the affinity of PBP1 is significantly reduced. oup.com

Binding Affinity (IC50) of Ampicillin for Penicillin-Binding Proteins (PBPs) in Various Bacteria
BacteriumPBP TargetIC50 (µg/mL)Reference
Chlamydia trachomatisPBP10.06 nih.gov
PBP20.03 nih.gov
PBP31.0 nih.gov
Enterococcus faecalisPBP2B (Strain JH2-2)3.06 asm.org
PBP2B (Strain LS4828)3.93 asm.org

The binding of a β-lactam antibiotic to a PBP is not a simple lock-and-key interaction but a dynamic process that can induce conformational changes in the protein. These structural alterations are fundamental to the mechanism of inhibition. Upon binding, the strained β-lactam ring of ampicillin is attacked by the active-site serine residue of the PBP, forming a stable, covalent acyl-enzyme complex that is slow to hydrolyze, effectively inactivating the enzyme. researchgate.net

In contrast, more significant structural changes have been observed in other contexts. The binding of the cephalosporin (B10832234) ceftaroline (B109729) to the allosteric site of PBP2a in MRSA—a PBP with intrinsically low affinity for most β-lactams—induces a major conformational change that opens the active site, making it more susceptible to inactivation. pnas.org While not a direct effect of ampicillin binding to the active site, this illustrates the principle that PBP conformation is not static. Localized changes, such as the rotation of the catalytic serine and a twist of the β3 strand, have also been documented upon acylation in other PBPs, suggesting that even subtle rearrangements are critical for the inhibitory mechanism. nih.gov

Specificity of PBP Binding

Broad-Spectrum Activity at the Cellular Level (in vitro)

In vitro, metampicillin demonstrates a spectrum and level of activity that is comparable to ampicillin. researchgate.netpnas.org As the active form, ampicillin is known for its broad-spectrum efficacy against a range of Gram-positive and Gram-negative bacteria. researchgate.netasm.org This activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. idexx.com

Ampicillin has shown effective MIC values against many medically important pathogens. nih.gov For example, it is potent against Streptococcus pneumoniae and Staphylococcus aureus (non-penicillinase-producing strains). nih.gov Its activity extends to Gram-negative organisms such as Haemophilus influenzae and Escherichia coli, although resistance is prevalent. nih.gov However, like ampicillin, metampicillin is not effective against bacteria that produce penicillinase, an enzyme that hydrolyzes the β-lactam ring and inactivates the antibiotic. researchgate.net

In Vitro Activity of Ampicillin (the active form of Metampicillin) against Various Bacteria
BacteriumMIC (µg/mL)Reference
Streptococcus pneumoniae0.03 - 0.06 nih.gov
Clostridium perfringens (95% of isolates)≤0.125 researchgate.net
Haemophilus influenzae0.25 nih.gov
Staphylococcus aureus0.6 - 1.0 nih.gov
Enterococcus faecalis (penicillin-susceptible)0.5 - 2.0 nih.gov
Escherichia coli4.0 nih.gov

Prodrug Design Principles and Biotransformation Kinetics Preclinical Focus

Metampicillin (B1676330) as a Prodrug to Ampicillin (B1664943)

Metampicillin is a semisynthetic penicillin antibiotic that is produced from the reaction of ampicillin with formaldehyde (B43269). koreascience.krwikipedia.orgox.ac.uk It is designed as a prodrug that hydrolyzes in aqueous solutions to release the active parent drug, ampicillin. wikipedia.orgdrugbank.com This transformation is a key aspect of its mechanism of action. drugbank.com

The primary hydrolysis pathway of metampicillin leads to the formation of ampicillin. wikipedia.orgnih.gov This conversion occurs readily in aqueous solutions. wikipedia.orgdrugbank.com Recent research using NMR has revealed that the structure of metampicillin in its solid state is a cyclic aminal. ox.ac.uknih.gov In solution, particularly with an excess of formaldehyde, another product with an exocyclic hemiaminal group can also form. ox.ac.uknih.gov This hemiaminal group is less stable than the cyclic aminal. ox.ac.uknih.gov Under prolonged acidic conditions, ampicillin and formaldehyde can react to form 3-phenyl-6-ethyl-pyrazin-2-one. nih.govresearchgate.net However, the primary and clinically relevant hydrolysis product of metampicillin is ampicillin. koreascience.kr

The hydrolysis of metampicillin to ampicillin follows first-order kinetics. koreascience.kr In addition to ampicillin, formaldehyde is also a product of the hydrolysis of metampicillin. koreascience.krwikipedia.orgox.ac.uk At a basic pH, degradation products of both ampicillin and metampicillin may be observed, likely due to the opening of the beta-lactam ring. koreascience.kr

The rate of metampicillin hydrolysis is significantly influenced by pH. koreascience.kr The hydrolysis is rapid under acidic conditions. wikipedia.orgdrugbank.com In one study, at a pH of 1.2 or 4.0, metampicillin was observed to hydrolyze to ampicillin rapidly, even within the time frame of a chromatographic separation. koreascience.kr In contrast, the hydrolysis is less rapid in neutral media. wikipedia.org At a pH of 7.0 and a temperature of 37°C, the half-life of metampicillin was found to be 41.5 minutes. koreascience.kr At the same pH but at a lower temperature of 20°C, the half-life was significantly longer, at 167 minutes. koreascience.kr This demonstrates a clear pH-dependent hydrolysis profile, with acidic conditions greatly accelerating the conversion to ampicillin. koreascience.kr

Table 1: Effect of pH on the Half-Life of Metampicillin at Different Temperatures

pH Temperature (°C) Half-Life (minutes)
7.0 37 41.5
7.0 20 167
1.2 20 Rapid
4.0 20 Rapid

Temperature is another critical factor that affects the hydrolysis rate of metampicillin. koreascience.kr An increase in temperature leads to an increased rate of hydrolysis. koreascience.kr For instance, in a pH 7.0 buffer, the half-life of metampicillin decreased from 167 minutes at 20°C to 41.5 minutes at 37°C. koreascience.kr This indicates that the stability of metampicillin in solution is highly dependent on the surrounding temperature. At 4°C and pH 7.0, less than 10% of metampicillin was hydrolyzed to ampicillin over a 24-hour period, highlighting its increased stability at lower temperatures. koreascience.kr

Table 2: Hydrolysis of Metampicillin at pH 7.0 at Various Temperatures

Temperature (°C) Half-Life (minutes)
37 41.5
20 167
4 >1440 (less than 10% hydrolysis in 24 hours)

Influence of pH on Hydrolysis Rate (in vitro)

Stability in Biological Milieu Analogs (Excluding Human Serum/Plasma Pharmacokinetics)

The stability of metampicillin has been investigated in various aqueous solutions that mimic biological environments.

Metampicillin's stability is considerably lower in aqueous solutions compared to its parent compound, ampicillin. The hydrolysis to ampicillin is a key characteristic in these environments. wikipedia.orgdrugbank.com Studies have shown that in deionized water and saline solution at 20°C, the hydrolysis of metampicillin to ampicillin occurs, following first-order kinetics. koreascience.kr The rate of hydrolysis in these aqueous solutions is influenced by factors such as pH and temperature, as previously discussed. koreascience.kr

In a comparative context, metampicillin is generally less stable than ampicillin in aqueous solutions due to its inherent nature as a prodrug designed to hydrolyze. While specific comparative stability data in a wide range of non-biological solvents is limited in the provided search results, the focus remains on its behavior in aqueous and physiological-like solutions where its conversion to ampicillin is the intended outcome. One study did utilize a mobile phase for HPLC analysis consisting of 5% acetonitrile (B52724) and 8% methanol (B129727) in a phosphate (B84403) buffer (pH 7.0), where the hydrolysis of metampicillin to ampicillin was observed. koreascience.kr Ampicillin itself is reported to be sparingly soluble in water and practically insoluble in acetone (B3395972) and ethanol. fao.org

Table 3: List of Compounds

Compound Name
Metampicillin sodium
Ampicillin
Formaldehyde
3-phenyl-6-ethyl-pyrazin-2-one
Acetonitrile
Methanol
Acetone

Stability in Aqueous Solutions

Mechanistic Insights into Prodrug Activation

Metampicillin is a semisynthetic penicillin that functions as a prodrug of ampicillin. drugbank.comdrugbank.com The core principle of its design involves the chemical modification of ampicillin through a reaction with formaldehyde to create a new, temporarily inactive compound. drugbank.comwikipedia.orgnih.gov This modification is reversed in vivo to release the active therapeutic agent, ampicillin. The activation process is not enzymatic but rather a chemical hydrolysis reaction heavily influenced by environmental pH. drugbank.comwikipedia.org

Recent structural analyses using Nuclear Magnetic Resonance (NMR) have provided significant insights into the actual structure of metampicillin, clarifying previous assumptions. nih.govresearchgate.net It has been revealed that metampicillin is not a simple imine (Schiff base) but exists as a more stable cyclic aminal. nih.govresearchgate.net This structure results from the reaction of the primary amino group of the ampicillin side chain with formaldehyde. nih.gov In solution, particularly with excess formaldehyde, a further reaction can occur, forming another product with an additional exocyclic hemiaminal group, though the cyclic aminal is the more stable and predominant form. nih.govresearchgate.net

The activation of the metampicillin prodrug occurs via acid-catalyzed hydrolysis. nih.gov This process breaks down the cyclic aminal structure to regenerate ampicillin and formaldehyde. drugbank.comwikipedia.orgncats.io The rate of this hydrolysis is highly dependent on pH. In acidic environments, such as that found in the stomach, the hydrolysis is rapid. drugbank.comwikipedia.orgnih.gov This rapid conversion is a key feature of its activation mechanism following oral administration; studies have shown that after oral intake, primarily ampicillin is detected in the bloodstream, indicating efficient activation in the acidic gastric environment. ncats.io Conversely, in neutral or less acidic media like human serum, the hydrolysis is slower and may be incomplete. wikipedia.orgnih.gov

The kinetics of this activation process have been studied, demonstrating a clear relationship between pH, temperature, and the rate of conversion to ampicillin. The hydrolysis follows approximate first-order kinetics. koreascience.kr

Research Findings on Metampicillin Hydrolysis Kinetics

Detailed studies using high-performance liquid chromatography (HPLC) have quantified the rate of metampicillin's conversion to ampicillin under various conditions. koreascience.krresearchgate.net These findings underscore the lability of the prodrug in physiological and acidic environments.

Table 1: Hydrolysis Half-Life of Metampicillin This table presents the half-life (t½) of metampicillin's conversion to ampicillin under different pH and temperature conditions, as determined by HPLC analysis.

ConditionpHTemperatureHalf-Life (t½)Source
Physiological7.037°C (98.6°F)41.5 minutes koreascience.kr
Room Temp7.020°C (68°F)167 minutes koreascience.kr
AcidicAcidicRoom TempRapid Hydrolysis* koreascience.kr

In acidic pH, metampicillin was observed to hydrolyze rapidly during the chromatographic separation process itself. koreascience.kr

This kinetic profile confirms that at physiological temperature and neutral pH, metampicillin steadily converts to ampicillin, while in acidic conditions, the activation is significantly accelerated. koreascience.kr This chemical-based activation mechanism, driven by pH, is a fundamental aspect of its design as a prodrug intended for systemic delivery of ampicillin. nih.gov

In Vitro Antimicrobial Activity and Spectrum Analysis

Determination of Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. idexx.com It is a key measure of an antibiotic's potency against a specific organism.

Against Gram-Positive Bacterial Strains

Metampicillin (B1676330) has shown activity against various Gram-positive bacteria. Its efficacy is comparable to that of ampicillin (B1664943) against non-penicillinase-producing strains of staphylococci, Streptococcus pneumoniae, and most strains of enterococci. karger.comregionostergotland.se For ampicillin, reported MICs against Gram-positive organisms generally range from 0.02 to 1.5 µg/ml. Specific ampicillin MICs have been noted as 0.6-1 mg/L for Staphylococcus aureus and 0.03-0.06 mg/L for Streptococcus pneumoniae. nih.gov

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Ampicillin against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.6 - 1.0
Streptococcus pneumoniae0.03 - 0.06

This table displays representative MIC values for ampicillin, to which metampicillin exhibits similar activity.

Against Gram-Negative Bacterial Strains

Similar to its activity against Gram-positive bacteria, metampicillin's spectrum includes several Gram-negative organisms. It is active against bacteria such as Haemophilus influenzae, Neisseria meningitidis, Proteus mirabilis, and many strains of Escherichia coli and Salmonella. regionostergotland.senih.gov However, like ampicillin, it is not effective against penicillinase-producing strains. karger.com For ampicillin, MICs against Gram-negative organisms are reported to be in the range of 0.03 to 3 µg/ml. A specific MIC for ampicillin against Escherichia coli has been reported as 4 mg/L and against Haemophilus influenzae as 0.25 mg/L. nih.gov

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Ampicillin against Gram-Negative Bacteria

Bacterial StrainMIC (µg/mL)
Escherichia coli4.0
Haemophilus influenzae0.25
Proteus mirabilisVaries
Salmonella spp.Varies

This table displays representative MIC values for ampicillin, to which metampicillin exhibits similar activity.

Comparative Efficacy with Ampicillin in vitro

In vitro studies have established that metampicillin possesses a spectrum and level of antibacterial activity that is similar to ampicillin. karger.com Metampicillin itself is essentially a prodrug, hydrolyzing into ampicillin, which is the active compound. nih.gov Consequently, their in vitro efficacy against susceptible bacterial strains is largely equivalent. Both compounds are rendered inactive by penicillinase, an enzyme produced by some resistant bacteria. karger.com

Time-Kill Kinetic Studies (in vitro)

Time-kill kinetic assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. emerypharma.com This method provides a dynamic view of the interaction between the antibiotic and the bacteria. For beta-lactam antibiotics like ampicillin, these studies can demonstrate the rate of bacterial killing at different concentrations relative to the MIC. For instance, studies on ampicillin have shown that it can achieve a 99.9% kill rate (bactericidal activity) against susceptible strains like Enterococcus faecalis after 24 hours of exposure at concentrations several times the MIC. nih.gov While specific time-kill kinetic data for metampicillin is not as extensively published, its in vivo conversion to ampicillin suggests that it would follow similar kinetic patterns. nih.gov

Impact of Environmental Factors on In Vitro Activity

The in vitro activity of penicillins, including metampicillin, can be influenced by several environmental factors.

pH: The stability of ampicillin, the active form of metampicillin, is pH-dependent. Solutions are most stable at a pH of around 6 but are not very stable at a pH greater than 7.

Serum: The presence of human serum has been shown to markedly reduce the in vitro activity of metampicillin. karger.com In such conditions, metampicillin is less active than ampicillin. karger.com

Bacterial Resistance Mechanisms: The presence of β-lactamase enzymes produced by bacteria is a critical factor that inactivates metampicillin and ampicillin, leading to resistance. karger.comwikipedia.org Furthermore, alterations in penicillin-binding proteins (PBPs), the molecular targets of these antibiotics, can also reduce their efficacy. wikipedia.org

The spread of antibiotic resistance in the environment, driven by factors like the overuse of antibiotics and inadequate waste management, can lead to the emergence of bacteria that are resistant to metampicillin. dovepress.com

Mechanisms of Bacterial Resistance to Metampicillin Sodium

β-Lactamase Production and Hydrolytic Inactivation

The most significant mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. nih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. mdpi.comnih.gov This inactivation can occur through the addition of chemical groups to the antibiotic or by degrading its molecular structure. mdpi.com

Identification of Relevant β-Lactamase Classes

β-Lactamases are categorized into four main classes based on their amino acid sequences: A, B, C, and D. nih.govmsdmanuals.commdpi.com

Class A: These are primarily serine β-lactamases and include the common TEM-1, TEM-2, and SHV-1 enzymes, which are prevalent in Gram-negative bacteria and are a frequent cause of ampicillin (B1664943) resistance. nih.govmdpi.com Extended-spectrum β-lactamases (ESBLs) within this class, such as CTX-M enzymes, can hydrolyze a broad range of penicillins and cephalosporins. msdmanuals.com

Class B: Known as metallo-β-lactamases (MBLs), these enzymes require zinc ions for their activity. msdmanuals.comucv.ve They possess a broad substrate profile, including the ability to hydrolyze carbapenems, and are not affected by currently available β-lactamase inhibitors. msdmanuals.com

Class C: These are cephalosporinases that can also hydrolyze penicillins. ucv.ve

Class D: Often referred to as oxacillinases (OXA), these enzymes are capable of hydrolyzing oxacillin (B1211168) and other isoxazolyl penicillins. ucv.venih.gov Some variants can also inactivate carbapenems. msdmanuals.com

β-Lactamase ClassKey CharacteristicsExamples
Class A Serine-β-lactamases, inhibited by clavulanic acid.TEM-1, TEM-2, SHV-1, CTX-M
Class B Metallo-β-lactamases (require zinc).NDM, VIM, IMP
Class C Cephalosporinases.AmpC
Class D Oxacillinases.OXA enzymes

Enzymatic Hydrolysis Kinetics of the β-Lactam Ring

Metampicillin (B1676330) sodium is a prodrug that is formed from the reaction of ampicillin and formaldehyde (B43269). wikipedia.orgresearchgate.net In an aqueous solution, it hydrolyzes to form ampicillin. wikipedia.org The rate of this hydrolysis is influenced by pH, being rapid in acidic conditions and slower in neutral media. wikipedia.org The enzymatic hydrolysis of the β-lactam ring by β-lactamases follows Michaelis-Menten kinetics. scielo.br Studies on the enzymatic synthesis of ampicillin have provided insights into the kinetics of its hydrolysis. For instance, the hydrolysis of ampicillin can be competitively inhibited by phenylglycine methyl ester (PGME). scielo.br The kinetic parameters for the hydrolysis of ampicillin at pH 6.5 and 25°C have been determined, with a catalytic rate constant (kcat2) of 4.67x10-3 mM/UI min and a Michaelis constant (Km2) of 11.47 mM. scielo.br

Alterations in Penicillin-Binding Proteins (PBPs)

Another crucial mechanism of resistance involves modifications to Penicillin-Binding Proteins (PBPs), which are the primary targets of β-lactam antibiotics. nih.govwikipedia.org These proteins are essential for the synthesis of the bacterial cell wall. wikipedia.org

Reduced Affinity of PBPs

Mutations in the genes encoding PBPs can lead to structural changes in these proteins, which in turn reduces their binding affinity for β-lactam antibiotics. wikipedia.orgplos.orgetflin.com This prevents the antibiotic from effectively inhibiting cell wall synthesis. mdpi.com For example, in Streptococcus pneumoniae, alterations in PBP2x and PBP2b are associated with reduced penicillin susceptibility. etflin.com A specific amino acid substitution, T446A in PBP2b, has been shown to decrease the binding affinity for penicillin by 60%. etflin.com

Emergence of Modified PBP Variants

Bacteria can acquire genes that code for entirely new PBPs with low affinity for β-lactam antibiotics. reactgroup.org A prime example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a. wikipedia.orgmikrobiyolbul.org This modified PBP allows the bacteria to continue synthesizing its cell wall even in the presence of methicillin (B1676495) and other β-lactams, leading to methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgreactgroup.org Overproduction of certain PBPs, such as PBP4 in S. aureus, has also been linked to low-level methicillin resistance. mikrobiyolbul.org

Efflux Pump Systems

Efflux pumps are transport proteins located in the bacterial membrane that actively extrude a wide variety of compounds, including antibiotics, from the cell. reactgroup.orgnih.govnih.gov This mechanism prevents the antibiotic from reaching its target concentration inside the bacterium. reactgroup.org

In Gram-negative bacteria, efflux pumps are a major contributor to multidrug resistance. nih.govmdpi.com These systems can be composed of multiple components that span the inner and outer membranes. nih.govnih.gov Overexpression of genes encoding these pumps can lead to increased resistance. reactgroup.orgfrontiersin.org Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxin extrusion (MATE) family, and the resistance-nodulation-division (RND) superfamily. explorationpub.com These pumps can contribute to resistance against β-lactams and other classes of antibiotics. mdpi.com

Genetic Basis of Resistance Acquisition and Transfer

The ability of bacteria to acquire and share resistance genes is a primary driver of the global antibiotic resistance crisis. researchgate.netasm.org Resistance to metampicillin, like other β-lactams, is frequently encoded by genes that can be transferred between bacteria, even across different species. frontiersin.orgnih.gov This exchange of genetic material is known as Horizontal Gene Transfer (HGT) and is considered the most significant factor in the rapid dissemination of antibiotic resistance. asm.orgfrontiersin.org

The main genetic mechanisms include:

Acquisition of Resistance Genes via Mobile Genetic Elements (MGEs): Bacteria can exchange genes through several HGT processes, including conjugation, transformation, and transduction. These genes are often located on mobile genetic elements (MGEs) such as:

Plasmids: Self-replicating, extrachromosomal DNA molecules that frequently carry multiple resistance genes. nih.gov Resistance (R) plasmids can transfer genes encoding β-lactamases, the enzymes that inactivate β-lactam antibiotics. frontiersin.org

Transposons and Insertion Sequences (IS): "Jumping genes" that can move from one genetic location to another, such as from a plasmid to a chromosome or between plasmids. mdpi.commdpi.com They play a crucial role in mobilizing and disseminating resistance genes like the blaCTX-M family of β-lactamases. mdpi.comfrontiersin.org

Integrons: Genetic platforms that can capture and express gene cassettes encoding antibiotic resistance. The class 1 integron, marked by the intI1 gene, is strongly associated with the spread of resistance genes among Gram-negative bacteria. mdpi.com

Spontaneous Mutations: Resistance can also arise from random mutations in the bacterial chromosome. nih.govresearchgate.net These mutations can alter the target of the antibiotic, for instance, by modifying the structure of Penicillin-Binding Proteins (PBPs) to reduce their affinity for β-lactam antibiotics. frontiersin.orgotago.ac.nzmdpi.com While the initial mutation occurs in a single cell, it provides a survival advantage under antibiotic pressure, allowing the resistant lineage to proliferate.

The most common mechanism of acquired resistance to β-lactam antibiotics is the production of β-lactamase enzymes. reactgroup.orgfrontiersin.org The genes encoding these enzymes, such as blaTEM, blaSHV, and blaCTX-M, are widespread and frequently carried on plasmids, facilitating their rapid transfer. frontiersin.orgfrontiersin.orgscientificarchives.com Often, the same MGE will carry genes conferring resistance to multiple classes of antibiotics (e.g., aminoglycosides, sulfonamides), leading to the emergence of multidrug-resistant (MDR) strains. nih.govfrontiersin.orgfrontiersin.org

Table 2: Genetic Elements Associated with Beta-Lactam Resistance Transfer
Resistance Gene (Example)Encoded Enzyme/ProteinCommonly Associated MGEsResistance Conferred
blaTEMTEM-type β-lactamasesPlasmids, TransposonsResistance to penicillins and early cephalosporins. frontiersin.org
blaSHVSHV-type β-lactamasesPlasmidsResistance to penicillins; mutations can lead to extended-spectrum activity. frontiersin.org
blaCTX-MCTX-M-type β-lactamasesPlasmids, Insertion Sequences (e.g., ISEcp1), Transposons, Integrons. mdpi.comfrontiersin.orgPotent hydrolysis of third-generation cephalosporins (Extended-Spectrum β-Lactamase - ESBL). frontiersin.orgscientificarchives.com
mecAPenicillin-Binding Protein 2a (PBP2a)Staphylococcal Cassette Chromosome (SCCmec)Confers resistance to methicillin and other β-lactams in Staphylococcus aureus by providing an alternative PBP with low antibiotic affinity. reactgroup.orgmdpi.com

Advanced Analytical Methodologies for Research on Metampicillin Sodium

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of metampicillin (B1676330) sodium and its related substances.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantitative analysis and purity assessment of metampicillin sodium. HPLC methods offer high sensitivity and specificity, allowing for the separation of metampicillin from its parent compound, ampicillin (B1664943), and other related substances. capes.gov.brijrpc.com

A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). capes.gov.brnih.gov The detection is often carried out using a UV detector. scirp.org For instance, a study developed an HPLC method with UV detection at 254 nm for the determination of ampicillin, a related substance to metampicillin. ijrpc.com Another method utilized an Ultracarb 5 ODS-30 column with a gradient system of acetonitrile and 0.02 M phosphate buffer (pH 7.0) for the simultaneous determination of metampicillin and ampicillin. capes.gov.br The precision and accuracy of these methods are generally high, with coefficients of variation often below 5.1%. capes.gov.br

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
ColumnReversed-phase ACE5 C18 (100 × 21.2 mm) nih.govUltracarb 5 ODS-30 capes.gov.br
Mobile PhaseGradient of MeCN in H₂O with 0.1% formic acid nih.govGradient of acetonitrile-0.02 M phosphate buffer (pH 7.0) capes.gov.br
DetectionNot specified nih.govUV detection capes.gov.br
Detection LimitNot specified nih.gov0.1 µg/ml capes.gov.br

HPLC-Mass Spectrometry for Identification of Degradation Products

The combination of HPLC with mass spectrometry (HPLC-MS) is an indispensable tool for identifying the degradation products of this compound. americanpharmaceuticalreview.com Forced degradation studies, where the drug is subjected to stress conditions like acid and base hydrolysis, oxidation, and heat, are performed to generate potential degradation products. researchgate.net HPLC separates these products, and the mass spectrometer provides molecular weight and structural information, enabling their identification. americanpharmaceuticalreview.com

For ampicillin sodium, a closely related compound, LC-MS/MS has been used to characterize six degradation products formed under various stress conditions. researchgate.net The fragmentation patterns observed in the mass spectrometer are crucial for elucidating the structures of these unknown compounds. japsonline.com For example, in the analysis of ampicillin degradation, a mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (50:50, v/v) was used with a Phenomenex (Luna) C18 column. researchgate.net The use of high-resolution mass spectrometry (HRMS) further enhances the confidence in structural assignments by providing accurate mass measurements. americanpharmaceuticalreview.com

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structure, purity, and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of this compound. springernature.com 1H NMR and 2D NMR experiments, such as HSQC and HMBC, have been instrumental in confirming the cyclic aminal structure of metampicillin, which is formed from the reaction of ampicillin with formaldehyde (B43269). nih.govresearchgate.net

NMR studies have revealed that in solution, two main products can form from the reaction of ampicillin and formaldehyde. nih.gov The structure of metampicillin has been identified as a cyclic aminal after purification by HPLC and lyophilisation. nih.gov For purity analysis, quantitative NMR (qNMR) can be employed, where the signal intensity of the analyte is compared to that of a certified internal standard. mestrelab.com This method allows for the determination of the absolute amount of the compound without the need for a reference standard of the analyte itself.

Table 2: Key NMR Findings for Metampicillin Structure

NMR ExperimentKey ObservationStructural ImplicationReference
1H NMR, 2D HSQC, 2D HMBCCorrelations between specific proton and carbon signals (e.g., δH 4.82 ppm with δC 60.9 ppm)Confirmed the formation of a cyclic aminal structure. nih.gov
Time-course 1H NMRMonitored the formation of different species over time in the presence of formaldehyde.Revealed the presence of a second product with an exocyclic hemiaminal group in solution. researchgate.net

UV-Visible Spectrophotometry for Quantification and Degradation Monitoring

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound and for monitoring its degradation. nih.govdrawellanalytical.com The principle of this technique is based on the measurement of the absorption of UV or visible light by the analyte.

For quantitative analysis, a specific wavelength at which the compound shows maximum absorbance (λmax) is selected. innovareacademics.in In the case of ampicillin sodium, methods have been developed using derivative spectrophotometry to resolve it from mixtures with other compounds like sulbactam (B1307) sodium. nih.gov For instance, first-derivative spectrophotometry allowed the determination of ampicillin sodium at the zero-crossing point of sulbactam sodium (268 nm). nih.gov

UV-Vis spectrophotometry is also a valuable tool for monitoring the degradation of this compound. mdpi.com Changes in the UV-Vis spectrum over time can indicate the degradation of the parent compound and the formation of degradation products. mdpi.com Real-time spectroscopic setups can provide valuable kinetic information about the degradation process. mdpi.com

Table 3: UV-Visible Spectrophotometric Methods for Ampicillin Sodium

MethodWavelength (nm)ApplicationReference
First-derivative spectrophotometry268 (zero-crossing for sulbactam)Quantification in a binary mixture nih.gov
Spectrophotometry after reaction463Quantification using a chromogenic reagent researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for the characterization of this compound. researchgate.net It provides information about the functional groups present in the molecule, which helps in confirming its identity and structure. sapub.org

The FT-IR spectrum of ampicillin sodium shows characteristic absorption bands corresponding to its various functional groups, such as the carbonyl groups of the β-lactam ring and the carboxylic acid. sapub.org For instance, a validated FT-IR method for the quantification of ampicillin sodium in powder for injection involved measuring the absorbance of the carbonyl band in the region of 1800-1700 cm⁻¹. sapub.org This technique is advantageous as it often requires minimal sample preparation and avoids the use of organic solvents. researchgate.netsapub.org

Electrophoretic Bioassays (Historical and Comparative Context)

Historically, electrophoretic techniques have been employed in the study of β-lactam antibiotics, including compounds related to metampicillin. Early research utilized methods like starch-gel electrophoresis to separate and characterize bacterial β-lactamases, the enzymes responsible for penicillin resistance. oup.com This provided foundational knowledge on the interaction between these enzymes and various penicillins and cephalosporins. oup.com

One of the direct historical applications of electrophoretic bioassays for metampicillin was in observing its hydrolysis. It was noted that metampicillin, a derivative of ampicillin and formaldehyde, hydrolyzes to form ampicillin. koreascience.krncats.io However, these early electrophoretic bioassay methods were found to be unsuitable for studying the kinetics of this hydrolysis due to the time-consuming nature of the procedures, during which significant hydrolysis could occur. koreascience.kr Bioassays were also used to determine the conversion of penicillin analogues, including metampicillin, by enzymes like deacetoxycephalosporin C synthase, where the specific activity was quantified by observing zones of inhibition of a test microorganism. oup.com

In a comparative context, modern electrophoretic methods offer significant advantages over these historical techniques. Capillary electrophoresis (CE) has emerged as a powerful analytical tool in pharmaceutical analysis, prized for its high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. researchgate.netthermofisher.comeuropeanpharmaceuticalreview.com Various modes of CE have been successfully applied to the analysis of penicillins.

Capillary Zone Electrophoresis (CZE): As the simplest form of CE, CZE separates molecules based on their charge-to-mass ratio. europeanpharmaceuticalreview.comscielo.br It has been effectively used for the simultaneous determination of compounds like amoxicillin (B794) and clavulanic acid, achieving separation in under two minutes. scielo.br

Micellar Electrokinetic Chromatography (MEKC): This technique uses surfactants (micelles) in the buffer to separate both charged and neutral molecules. A MEKC method was developed to separate four different penicillin derivatives—ampicillin, amoxicillin, benzylpenicillin, and oxacillin (B1211168)—within approximately five minutes. actamedicamarisiensis.ro

The evolution from traditional gel electrophoresis bioassays to high-resolution capillary electrophoresis techniques represents a significant leap in analytical capability. While historical methods were useful for qualitative and semi-quantitative assessments, modern CE methods, often coupled with detection techniques like UV or mass spectrometry (MS), provide rapid, highly efficient, and quantitative analysis essential for contemporary research on this compound. nih.govnih.gov

Validation of Analytical Methods for Research Applications

The validation of analytical methods is a critical requirement in pharmaceutical research to ensure that the data generated are reliable, reproducible, and accurate. For a compound like this compound, which readily hydrolyzes to ampicillin, validated methods are essential to accurately quantify the parent drug and its metabolite in various matrices, including biological fluids and pharmaceutical formulations. koreascience.krncats.iocapes.gov.br The validation process involves evaluating several key performance parameters, typically following guidelines from regulatory bodies. researchgate.netsapub.orgmdpi.comrsc.org

Key Validation Parameters:

Specificity and Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products (notably ampicillin), or matrix components. ekb.egnih.gov For instance, a validated high-performance liquid chromatography (HPLC) method for metampicillin and ampicillin must demonstrate clear separation of the two compounds from each other and from any interfering peaks in the sample matrix. capes.gov.br

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte. The relationship is typically evaluated by linear regression analysis. sapub.org For antibiotic assays, a high correlation coefficient (r²) value, often greater than 0.99, is required to demonstrate linearity. nih.govtandfonline.comijrpc.com

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. ekb.eg Validated methods for antibiotics often show recovery values in the range of 85% to 115%. mdpi.comnih.gov

Precision: Precision is the measure of the method's repeatability under normal operating conditions. It is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, such as on different days or with different analysts. ekb.eg Precision is expressed as the Relative Standard Deviation (RSD), with values typically required to be below a certain threshold (e.g., <5% or <15%) depending on the analyte concentration. rsc.orgnih.govtandfonline.com An HPLC method for metampicillin and ampicillin reported intra- and inter-assay coefficients of variation below 5.1%. capes.gov.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. acs.org For example, a validated HPLC-MS/MS method for amoxicillin and ampicillin reported LOQs ranging from 0.30 to 8.50 µg/kg in chicken tissue. mdpi.com

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, such as the pH of the mobile phase, column temperature, or flow rate. sapub.orgekb.eg It provides an indication of the method's reliability during routine use.

The table below summarizes typical validation parameters and acceptance criteria for a research-grade HPLC method for this compound.

ParameterDescriptionTypical Acceptance Criteria/Findings
Specificity Ability to differentiate Metampicillin from Ampicillin and other matrix components.Well-resolved peaks with no interference at the retention times of the analytes. capes.gov.br
Linearity Linear relationship between concentration and assay response.Correlation coefficient (r²) > 0.99. sapub.orgnih.govtandfonline.com
Accuracy Closeness of measured value to true value, assessed by recovery (%).Recovery typically within 85-115%. mdpi.comnih.gov
Precision (RSD%) Agreement between repeated measurements.Intra-day and Inter-day RSD < 15% (often < 5% for drug substance). capes.gov.brnih.govtandfonline.com
LOQ Lowest concentration quantifiable with acceptable precision and accuracy.Dependent on application; e.g., 0.1 µg/mL for biological fluids. capes.gov.br
Robustness Consistency with small, deliberate changes in method parameters.RSD of results should remain low, showing no significant impact from variations. sapub.orgekb.eg

Formulation Science and Stability Studies Preclinical/pharmaceutical Engineering

Degradation Kinetics in Model Pharmaceutical Formulations

The degradation of metampicillin (B1676330) to ampicillin (B1664943) in aqueous solutions has been shown to follow first-order kinetics. koreascience.kr The rate of this hydrolytic conversion is significantly influenced by the pH and temperature of the solution. koreascience.kr

The stability of Metampicillin sodium is critically dependent on both pH and temperature. The hydrolysis to ampicillin is notably rapid under acidic conditions. koreascience.krwikipedia.org Detailed kinetic studies have quantified this instability. At a pH of 1.2 or 4.0, metampicillin undergoes rapid hydrolysis, to the extent that it occurs within the timeframe of a chromatographic separation. koreascience.kr

The degradation rate also increases with a rise in temperature. koreascience.kr At a physiological temperature of 37°C and a pH of 7.0, the half-life of metampicillin is approximately 41.5 minutes. koreascience.kr When the temperature is lowered to 20°C at the same pH, the stability increases significantly, with the half-life extending to 167 minutes. koreascience.kr Further reduction in temperature to 4°C at pH 7.0 results in less than 10% hydrolysis over a 24-hour period, demonstrating that refrigerated conditions can substantially preserve the compound in a neutral aqueous environment. koreascience.kr

Table 1: Half-life of this compound in Various Aqueous Solutions This table presents data on the degradation of metampicillin under different conditions, based on findings from kinetic studies.

Solution TypepHTemperature (°C)Half-life (t½)
Buffer Solution7.03741.5 minutes koreascience.kr
Buffer Solution7.020167 minutes koreascience.kr
Deionized Water-20Slower than saline koreascience.kr
Saline Solution-20Slower than pH 7.0 buffer koreascience.kr
Buffer Solution1.220Rapid Hydrolysis koreascience.kr
Buffer Solution4.020Rapid Hydrolysis koreascience.kr

The choice of buffer system and the ionic strength of a formulation can have a marked effect on the stability and behavior of metampicillin. Kinetic studies have utilized buffer systems such as Clark and Lubs mixtures and phosphate (B84403) buffers to control pH. koreascience.kr It is known for penicillins that buffer salts can exert a catalytic effect on degradation. journals.co.za

Ionic strength has also been shown to influence the properties of metampicillin in solution. In one study focusing on chromatographic separation, an increase in the ionic strength of the mobile phase, achieved by increasing the concentration of disodium (B8443419) phosphate, led to a steep increase in the retention of metampicillin, while the retention of its primary degradant, ampicillin, was not significantly affected. koreascience.kr This suggests an interaction between the salt concentration and the metampicillin molecule. Furthermore, studies on other penicillins have shown that degradation rates can be affected by the ionic strength of solutions. journals.co.za For instance, the rate of oxidative degradation for some β-lactam antibiotics increases with a rise in ionic strength, a factor adjusted using sodium perchlorate (B79767) in research settings.

Influence of pH and Temperature on Stability

Compatibility Studies with Excipients and Solvents

The selection of appropriate excipients is critical to prevent the degradation of the active ingredient. While specific compatibility studies for this compound with a wide range of excipients are not extensively detailed in the literature, general principles for penicillins apply. Interactions between the drug and excipients can alter stability and performance. irjmets.comfarmaciajournal.com

Common excipients that may be problematic for acid-labile drugs like penicillins include those with an acidic nature. For example, the antioxidant ascorbic acid has been noted as potentially incompatible with Penicillin-G due to its acidity. High-acid foods and juices are also recommended to be avoided with oral metampicillin. medicaldialogues.in In pre-formulation studies, analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are often employed to detect potential physical or chemical incompatibilities between a drug and various excipients. irjmets.com

In analytical settings, solvents such as acetonitrile (B52724) and methanol (B129727) are used as organic modifiers in high-performance liquid chromatography (HPLC) methods for metampicillin. koreascience.kr The concentration of these solvents affects the chromatographic retention and separation from its degradant, ampicillin. koreascience.kr

Exploration of Novel Derivatives and Analogues of Metampicillin for Enhanced Properties

Design and Synthesis of Chemically Modified Analogues

The design and synthesis of chemically modified analogues of metampicillin (B1676330) are centered on the strategic alteration of its molecular structure. The synthesis of metampicillin itself involves the reaction of ampicillin (B1664943) with formaldehyde (B43269). This process results in a cyclic aminal structure.

Further modifications could theoretically involve:

Alterations to the Phenyl Group: Introducing various substituents on the phenyl ring could influence the molecule's lipophilicity and electronic properties, potentially affecting its interaction with penicillin-binding proteins (PBPs) and its ability to penetrate bacterial cell walls.

Modification of the Methyleneamino Group: Changes to this part of the molecule could impact its stability and hydrolysis rate back to ampicillin.

Side-Chain Elongation or Variation: Replacing the phenylacetyl side chain with other acyl groups could lead to derivatives with altered antibacterial spectra or improved resistance to beta-lactamases.

The synthesis of these new analogues would require multi-step organic chemistry protocols, starting from the basic penicillin G structure or from ampicillin itself, followed by the introduction of the desired chemical moieties.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For metampicillin derivatives, these studies would investigate how specific structural modifications influence their antibacterial potency and spectrum.

Key aspects of SAR studies for metampicillin derivatives would include:

The Beta-Lactam Ring: The integrity of the beta-lactam ring is essential for antibacterial activity. Any modification that compromises this structure would likely lead to a loss of function.

The Acylamino Side Chain: The nature of the side chain plays a crucial role in determining the spectrum of activity and susceptibility to beta-lactamases. For instance, the amino group in ampicillin (and by extension, metampicillin) enhances activity against many Gram-negative bacteria.

The Carboxylic Acid Group: This group is vital for binding to the active site of PBPs. Esterification of this group to create prodrugs is a common strategy to improve oral absorption.

Table 1: Hypothetical Structure-Activity Relationships of Metampicillin Analogues

ModificationPredicted Effect on ActivityRationale
Electron-withdrawing group on the phenyl ringPotentially increased activityMay enhance binding affinity to PBPs.
Bulky substituent on the alpha-carbon of the side chainPotentially decreased activityMay cause steric hindrance at the PBP active site.
Replacement of the phenyl group with a different aromatic systemAltered spectrum of activityCould change the drug's ability to penetrate the outer membrane of different bacterial species.

Prodrug Strategies for Improved Biopharmaceutical Attributes (Conceptual/Preclinical)

Prodrug strategies are a key approach to improving the biopharmaceutical properties of drugs, including oral bioavailability and targeted delivery. Metampicillin itself can be considered a prodrug of ampicillin, as it is hydrolyzed in the body to release the active ampicillin molecule.

Conceptual and preclinical prodrug strategies for metampicillin could explore:

Ester Prodrugs: Esterifying the carboxylic acid group of metampicillin could increase its lipophilicity, potentially leading to enhanced oral absorption. These esters would then be hydrolyzed by esterases in the body to release the active drug.

Double Prodrugs: This concept involves creating a prodrug of a prodrug. For example, a bioreversible derivative of metampicillin could be designed to be more stable in the gastrointestinal tract and then be converted to metampicillin, which in turn hydrolyzes to ampicillin.

Targeted Prodrugs: These are designed to be activated at a specific site in the body, such as the site of infection. This could be achieved by linking metampicillin to a molecule that is recognized by specific enzymes or transporters present in the target tissue or bacteria.

Research in these areas is crucial for the continued development of penicillin-based antibiotics and for addressing the ongoing challenge of bacterial infections.

Emerging Research Areas and Future Perspectives

Integration with Nanotechnology for Delivery Systems (Conceptual)

The integration of nanotechnology with antibiotics like metampicillin (B1676330) sodium presents a conceptual framework for developing advanced drug delivery systems. The goal of such systems is to enhance therapeutic efficacy by ensuring the controlled release of the drug, maintaining its concentration within a therapeutic window, and targeting it to specific tissues. Nano-drug delivery systems (NDDSs), which utilize carriers smaller than 100 nanometers, are noted for their potential to improve drug solubility, stability, and bioavailability.

Various nanocarriers, including polymeric nanoparticles, liposomes, and solid lipid nanoparticles, are being explored for drug delivery. These carriers can be engineered to protect the encapsulated drug from enzymatic degradation and facilitate its absorption. For instance, research on ampicillin (B1664943), to which metampicillin hydrolyzes, has shown the potential of nanoparticle-based systems. Studies have explored ampicillin-loaded chitosan (B1678972) nanoparticles and polyelectrolyte complex nanoparticles, demonstrating that these systems can enhance the antibiotic's effect against resistant bacterial strains. Another study successfully functionalized gold and silver nanoparticles with ampicillin, creating a formulation that could combat ampicillin-resistant bacteria.

Conceptually, formulating metampicillin sodium within such nanocarriers could offer several advantages. Nanoparticles could be designed to transport metampicillin to specific sites of infection, potentially increasing its local concentration and efficacy, especially in hard-to-reach areas like the biliary tract where metampicillin is known to accumulate. Furthermore, encapsulation could modulate the release of ampicillin, prolonging its antibacterial action and potentially reducing the frequency of administration. While specific research on metampicillin-loaded nanoparticles is still nascent, the principles established with ampicillin and other β-lactam antibiotics provide a strong conceptual basis for future investigations in this area.

Combinatorial Approaches with β-Lactamase Inhibitors (Preclinical)

The effectiveness of many β-lactam antibiotics is threatened by bacterial resistance, primarily through the production of β-lactamase enzymes which inactivate the antibiotic. A clinically established strategy to overcome this is the combination of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). These inhibitors protect the antibiotic from degradation, restoring its activity against resistant bacteria. Given that metampicillin hydrolyzes to ampicillin, preclinical research on ampicillin/BLI combinations is directly relevant.

Established BLIs include clavulanic acid, sulbactam (B1307), and tazobactam (B1681243). Preclinical and clinical studies have repeatedly shown the synergistic effect of these inhibitors when combined with penicillins like amoxicillin (B794) or ampicillin.

Key Preclinical Findings for Related Combinations:

Amoxicillin/Clavulanic Acid: This combination has demonstrated synergistic effects against ampicillin-resistant strains of Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae in vitro. Clavulanic acid irreversibly binds to and inhibits β-lactamase enzymes, protecting the partner antibiotic.

Ampicillin/Sulbactam: This combination also shows marked synergy, reducing the minimum inhibitory concentration (MIC) for many ampicillin-resistant pathogens. In vitro studies against Acinetobacter baumannii have shown that increasing the proportion of sulbactam in the combination enhances its antimicrobial activity. A study on a mixture of metampicillin and sulbactam, coded SM-101, found its in vitro antibacterial activity to be higher than that of metampicillin alone.

Piperacillin (B28561)/Tazobactam: While piperacillin is a different penicillin, preclinical data for its combination with tazobactam further support the principle. Tazobactam itself has been found to select for changes in efflux and membrane permeability in some pathogens, indicating complex interactions beyond simple β-lactamase inhibition.

These preclinical findings underscore the potential of a this compound/BLI combination. Such a formulation could theoretically extend the antibacterial spectrum of metampicillin to include β-lactamase-producing strains, a significant advantage in the current landscape of antibiotic resistance.

β-Lactamase InhibitorPartner β-Lactam (in preclinical studies)Key Preclinical Finding
Clavulanic Acid AmoxicillinProduces synergistic effects against various ampicillin-resistant strains by irreversibly inhibiting β-lactamases.
Sulbactam Ampicillin, Cefoperazone, ImipenemEnhances in vitro activity against A. baumannii; higher ratios of sulbactam lead to greater reduction in MICs.
Sulbactam MetampicillinThe combination (SM-101) showed higher in vitro antibacterial activity than metampicillin alone.
Tazobactam PiperacillinCombination is effective, though tazobactam alone may select for multidrug resistance mechanisms in some bacteria.

Role in Chemical Biology Tools and Assay Development

Metampicillin and its parent compound, ampicillin, serve as valuable molecules in the field of chemical biology for developing tools and assays to study bacterial processes and discover new antimicrobial agents.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large chemical libraries. Phenotypic screens, which monitor changes in bacterial growth or other observable traits, are a primary method for identifying new antibiotic candidates. Penicillins like metampicillin can be used as reference compounds or controls in these assays. For example, a novel HTS assay based on the EUCAST protocol was developed to find new photoantimicrobials, demonstrating the adaptability of standard antibiotic testing methods for new discovery platforms. Similarly, HTS assays using genome-wide or promoter-wide bacterial mutant libraries can help identify the mechanism of action of new compounds.

Furthermore, the specific chemical properties of penicillins are utilized in developing targeted assays.

Examples of Assay Development:

Enzyme-Linked Immunosorbent Assay (ELISA): Polyclonal antibodies have been generated against penicillin antibiotics by immunizing rabbits with an ampicillin-bovine serum albumin conjugate. These antibodies were then used to develop a competitive direct enzyme immunoassay, demonstrating the potential to create specific detection methods for this class of antibiotics.

Fluorescence Probes: A sensitive fluorimetric method was developed for the determination of ampicillin based on the fluorescence quenching of a cerium complex, showcasing how the molecular structure can be exploited for highly specific analytical techniques.

Chemical Reactivity Assays: The reaction of ampicillin with formaldehyde (B43269) to produce metampicillin has itself been a subject of detailed chemical investigation. Understanding this reaction and the stability of the resulting cyclic aminal structure is crucial for its use as a prodrug and has led to the development of assays to study aldehyde reactivity with biomolecules.

Research on Overcoming Resistance in Specific Microbial Contexts (in vitro)

A primary focus of in vitro research on β-lactam antibiotics is to understand and overcome mechanisms of resistance. For metampicillin, which shares its activity spectrum with ampicillin, a key challenge is resistance mediated by β-lactamases and alterations in Penicillin-Binding Proteins (PBPs).

A significant mechanism of resistance, particularly in Staphylococcus aureus, is the acquisition of the mecA gene, which encodes for a modified protein, PBP2a. PBP2a has a low affinity for most β-lactam antibiotics, allowing the bacterium to continue synthesizing its cell wall even in the presence of the drug, leading to what is known as methicillin (B1676495) resistance (MRSA).

In vitro studies are exploring several strategies to counteract PBP2a-mediated resistance:

Allosteric Inhibition: PBP2a possesses an allosteric site, distant from the main active site, that regulates its conformational state. Targeting this allosteric site with adjuvant compounds can potentially "re-sensitize" MRSA to β-lactams. In vitro studies have shown that certain natural compounds, like the flavonol morin (B1676745), can reduce the expression of PBP2a when used in combination with oxacillin (B1211168), potentiating the antibiotic's killing effect against MRSA. Similarly, phytochemicals like quercetin (B1663063) have been shown in silico and in vitro to bind to the PBP2a allosteric site, enhancing methicillin's efficacy.

Synergistic Combinations: Combining β-lactams with other compounds that have different mechanisms of action is another promising in vitro strategy. Research has demonstrated that combining ampicillin with an extract from Duabanga grandiflora can inhibit the PBP2a protein. This highlights the potential for discovering novel synergistic partners for penicillins from natural sources.

Targeting Regulatory Pathways: The expression of PBP2a is controlled by a complex regulatory network, including proteins like VraSR and SarA. In vitro studies disrupting these signaling pathways have resulted in reduced PBP2a levels and increased antibiotic susceptibility, suggesting that targeting these regulators could be a viable strategy to overcome resistance.

These in vitro research avenues are crucial for identifying the weaknesses in bacterial resistance mechanisms and for designing the next generation of therapeutic strategies that could restore the efficacy of established antibiotics like metampicillin.

Resistance MechanismMicrobial Context (Example)In Vitro Research Strategy
PBP2a Expression Methicillin-Resistant Staphylococcus aureus (MRSA)Combination with morin (a flavonol) to suppress PBP2a protein levels.
PBP2a Allosteric Site Methicillin-Resistant Staphylococcus aureus (MRSA)Use of phytochemicals (e.g., quercetin) as adjuvants to modify the PBP2a allosteric site and enhance β-lactam binding.
PBP2a Protein Function Methicillin-Resistant Staphylococcus aureus (MRSA)Combination with plant extracts (e.g., Duabanga grandiflora) that inhibit the PBP2a protein.
Regulatory Pathways (e.g., VraSR) Methicillin-Resistant Staphylococcus aureus (MRSA)Disruption of signaling pathways required for full mecA expression, leading to increased susceptibility.

Q & A

Basic Research Questions

Q. How can researchers systematically synthesize existing studies on Metampicillin Sodium’s pharmacological properties?

  • Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify, screen, and analyze peer-reviewed studies. Use databases like PubMed and Google Scholar (as in ) with search terms such as "this compound pharmacokinetics," "antibacterial efficacy," and "mechanism of action." Extract data on minimum inhibitory concentrations (MICs), stability under varying pH conditions, and comparative efficacy against β-lactamase-producing bacteria. Tabulate findings to highlight trends or gaps (e.g., inconsistent MIC values across studies).

Q. What experimental design principles should guide in vitro studies of this compound’s stability in biological matrices?

  • Methodological Answer : Design stability studies using validated protocols from and :

  • Sample preparation : Dissolve this compound (CAS 6489-97-0) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
  • Analytical method : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products.
  • Controls : Include temperature-controlled samples (4°C, 25°C, 37°C) and monitor degradation kinetics over 24–72 hours.
  • Data reporting : Follow ’s guidelines to avoid duplicating tabular data in text.

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy against Gram-negative bacteria be reconciled?

  • Methodological Answer : Apply meta-analytic techniques from the Cochrane Handbook :

  • Subgroup analysis : Stratify studies by bacterial strain (e.g., E. coli vs. Klebsiella), inoculum size, and methodology (broth microdilution vs. agar dilution).
  • Sensitivity testing : Replicate key experiments using standardized CLSI protocols to isolate variables like incubation time or nutrient media composition.
  • Statistical modeling : Use mixed-effects models to account for between-study heterogeneity, referencing ’s guidance on statistical rigor.

Q. What strategies optimize this compound’s bioavailability in preclinical models while minimizing nephrotoxicity?

  • Methodological Answer :

  • Formulation testing : Co-administer with probenecid (a renal tubular secretion inhibitor) and measure plasma concentrations via LC-MS/MS .
  • Dose-ranging studies : Use Sprague-Dawley rats (n = 8/group) with escalating doses (50–200 mg/kg) and monitor serum creatinine/BUN levels .
  • Data interpretation : Compare AUC(0–24h) and tissue distribution profiles to identify toxicity thresholds, as per ’s emphasis on result-discussion alignment.

Q. How can researchers elucidate the degradation pathways of this compound under oxidative stress?

  • Methodological Answer :

  • Stress testing : Expose this compound to hydrogen peroxide (0.1–1.0%) and analyze degradation products via LC-QTOF-MS .
  • Mechanistic studies : Use density functional theory (DFT) calculations to predict vulnerable sites in the molecule (e.g., β-lactam ring) .
  • Validation : Cross-reference spectral data (NMR, IR) with synthetic degradation standards, adhering to ’s requirements for new compound characterization.

Q. What experimental frameworks address emerging resistance to this compound in multidrug-resistant isolates?

  • Methodological Answer :

  • Resistance profiling : Perform whole-genome sequencing of resistant Staphylococcus aureus isolates to identify mutations in mecA or penicillin-binding proteins .
  • Combination therapy : Test synergy with clavulanic acid or avibactam using checkerboard assays (FIC index ≤0.5 indicates synergy) .
  • Ethical reporting : Document resistance mechanisms transparently, as per ’s emphasis on discussing contradictions with prior studies.

Methodological Guidelines for Reporting

  • Data tables : Include raw MIC values, degradation rates, and pharmacokinetic parameters in supplementary materials, following ’s formatting rules (e.g., horizontal lines only, SI units).
  • Statistical rigor : Justify sample sizes using power analysis (α = 0.05, β = 0.20) and report p-values with confidence intervals .
  • Ethical compliance : For in vivo studies, cite institutional animal care protocols (IACUC) and randomization methods per ’s participant selection criteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metampicillin sodium
Reactant of Route 2
Reactant of Route 2
Metampicillin sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.